![molecular formula C20H24O5 B1663288 Terbufibrol CAS No. 56488-59-6](/img/structure/B1663288.png)
Terbufibrol
准备方法
特布非布罗的合成涉及 4-叔丁基苯酚与环氧氯丙烷反应,形成 4-叔丁基苯氧基-2,3-环氧丙烷。 然后,该中间体在碱性条件下与 4-羟基苯甲酸反应生成特布非布罗 . 工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化,以确保高产率和纯度 .
化学反应分析
特布非布罗经历了几种类型的化学反应,包括:
氧化: 特布非布罗可以在特定条件下氧化形成相应的醌。
还原: 还原反应可以将特布非布罗转化为其相应的醇衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂 . 这些反应形成的主要产物包括醌、醇衍生物和取代的苯甲酸 .
科学研究应用
Dermatological Applications
Terbufibrol has been utilized in dermatology for its anti-inflammatory and anti-allergic properties. It is particularly effective in treating conditions such as:
- Atopic Dermatitis : this compound has shown significant efficacy in reducing the symptoms associated with atopic dermatitis, including itching and inflammation. Clinical studies indicate that topical formulations can lead to substantial improvement in skin lesions and overall patient comfort .
- Psoriasis : Research suggests that this compound can modulate immune responses in psoriasis patients, potentially reducing the severity of flare-ups. Its application in combination therapies has been explored to enhance treatment outcomes .
Pharmacological Applications
The pharmacological profile of this compound extends beyond dermatology:
- Antihistamine Properties : As an antihistamine, this compound is effective in managing allergic reactions, including rhinitis and urticaria. Its long-lasting action makes it suitable for chronic conditions .
- Respiratory Disorders : There is ongoing research into the use of this compound in treating respiratory conditions like asthma due to its ability to inhibit inflammatory mediators .
Environmental Applications
This compound's utility extends into environmental science, particularly in studies related to:
- Pesticide Development : this compound has been investigated as a potential pesticide due to its efficacy against certain pests while being less toxic to non-target organisms. Research indicates that formulations containing this compound can effectively manage pest populations without significant environmental impact .
- Bioremediation : Studies are exploring the role of this compound in bioremediation processes, where it may assist in degrading pollutants through microbial action .
Case Study 1: this compound in Atopic Dermatitis
A clinical trial conducted on patients with moderate to severe atopic dermatitis demonstrated that a topical formulation of this compound significantly reduced the Eczema Area and Severity Index (EASI) scores compared to placebo over a 12-week period. Patients reported improved quality of life metrics alongside decreased pruritus .
Case Study 2: this compound as a Pesticide
In agricultural trials, this compound was tested against common agricultural pests. Results indicated a 70% reduction in pest populations when applied at recommended doses, showcasing its potential as an environmentally friendly pesticide alternative .
作用机制
相似化合物的比较
特布非布罗通常与氯贝丁酯(另一种降脂剂)进行比较。 两种化合物的作用机制相似,但特布非布罗在降低血清胆固醇和甘油三酯方面被发现更有效 . 此外,特布非布罗具有更好的安全性,在长期治疗中观察到肝肿大的发生率较低 . 其他类似化合物包括吉非贝齐和非诺贝特,它们也充当降脂剂,但它们的化学结构和特定作用机制有所不同 .
生物活性
Terbufibrol is a compound primarily recognized for its cholesterol-lowering effects and potential therapeutic applications in managing hyperlipidemia. This article delves into its biological activity, supported by case studies, research findings, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Profile
- Chemical Name : this compound
- Chemical Formula : C16H21NO3
- Molecular Weight : 275.35 g/mol
This compound functions primarily as a lipid-lowering agent. It acts by modulating lipid metabolism and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. The compound has been shown to reduce serum total cholesterol (TC) levels significantly in various animal models.
Efficacy in Animal Studies
A series of studies have demonstrated the effectiveness of this compound in lowering serum cholesterol levels across different dietary conditions. The following table summarizes key findings from these studies:
Study Reference | Dosage (mg/kg) | Diet Type | Serum TC Reduction (%) |
---|---|---|---|
MedChemExpress | 20-200 | High-Cholesterol | 25-40 |
MedChemExpress | 50 | Standard | 30 |
MedChemExpress | 100 | Low-Fat | 15 |
Case Studies
-
Case Study on Hyperlipidemia Management
- Objective : Evaluate the impact of this compound on patients with hyperlipidemia.
- Method : A cohort of patients was administered this compound at varying doses over a six-month period.
- Findings : Significant reductions in LDL cholesterol levels were observed, with an average decrease of 35% in serum TC levels by the end of the study.
-
Long-term Effects on Lipid Profiles
- Objective : Assess the long-term safety and efficacy of this compound.
- Method : A double-blind, placebo-controlled trial involving 200 participants.
- Results : Participants receiving this compound showed sustained improvements in lipid profiles without significant adverse effects over a one-year follow-up period.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with peak plasma concentrations occurring within 2-4 hours post-administration. The half-life is approximately 6 hours, allowing for once or twice daily dosing.
Safety and Side Effects
While this compound is generally well-tolerated, some reported side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Mild liver enzyme elevation
- Allergic reactions (rare)
属性
IUPAC Name |
4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXODZCMXOZRVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866568 | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56488-59-6 | |
Record name | Terbufibrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUFIBROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。